5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carboxamide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in boiling ethanol for 2 hours . The solid obtained is collected by filtration, washed with ethanol, dried, and recrystallized from dimethylformamide to give colorless crystals in 73% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyrazole ring instead of an oxazole ring.
5-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazol-3-amine: Contains a nitro group and a pyrazole ring.
5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring and a carbohydrazide group.
Uniqueness
5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
505088-43-7 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methyl-N-(3-methylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-6-10-15(11-12)19-18(21)16-13(2)22-20-17(16)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21) |
InChI Key |
LSQXBUHXQOSHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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